molecular formula C23H15N3O2S2 B316682 N-(1-benzofuran-2-ylcarbonyl)-N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]thiourea

N-(1-benzofuran-2-ylcarbonyl)-N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]thiourea

Cat. No.: B316682
M. Wt: 429.5 g/mol
InChI Key: LAPHITUBWHYKKP-UHFFFAOYSA-N
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Description

N-(1-benzofuran-2-ylcarbonyl)-N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]thiourea is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran ring, a thiazole ring, and a naphthyl group, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzofuran-2-ylcarbonyl)-N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]thiourea typically involves multi-step organic reactions. One common method includes the condensation of 4-(1-naphthyl)-1,3-thiazol-2-amine with benzofuran-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzofuran-2-ylcarbonyl)-N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, alkyl halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Alkylated thiazole derivatives

Scientific Research Applications

N-(1-benzofuran-2-ylcarbonyl)-N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]thiourea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(1-benzofuran-2-ylcarbonyl)-N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The thiazole and naphthyl groups play a crucial role in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-(1-Naphthyl)ethylenediamine: Shares the naphthyl group and is used in similar analytical applications.

    N-[4-(1-naphthyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide: Contains the thiazole and naphthyl groups, used in different chemical and biological studies.

Uniqueness

N-(1-benzofuran-2-ylcarbonyl)-N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]thiourea is unique due to the presence of the benzofuran ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C23H15N3O2S2

Molecular Weight

429.5 g/mol

IUPAC Name

N-[(4-naphthalen-1-yl-1,3-thiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C23H15N3O2S2/c27-21(20-12-15-7-2-4-11-19(15)28-20)25-22(29)26-23-24-18(13-30-23)17-10-5-8-14-6-1-3-9-16(14)17/h1-13H,(H2,24,25,26,27,29)

InChI Key

LAPHITUBWHYKKP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)NC(=S)NC(=O)C4=CC5=CC=CC=C5O4

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)NC(=S)NC(=O)C4=CC5=CC=CC=C5O4

Origin of Product

United States

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